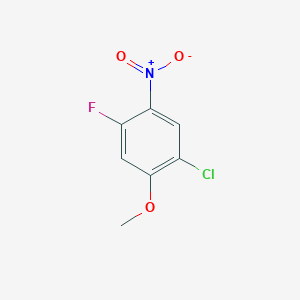

1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene

Vue d'ensemble

Description

1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene is a chemical compound with the empirical formula C7H5ClFNO3 . It is used as a pharmaceutical intermediate . The compound is solid in form .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCOc1cc(c(F)cc1Cl)N+=O . The InChI code for the compound is 1S/C7H5ClFNO3/c1-13-7-3-6 (10 (11)12)5 (9)2-4 (7)8/h2-3H,1H3 . Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 205.57 . The compound is stored in a dry, room temperature environment .Applications De Recherche Scientifique

Chemical Synthesis and Reaction Mechanisms

1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene is involved in various chemical synthesis and reaction mechanism studies. The compound is used to study the effects of meta-substitution, especially in reactions involving nucleophiles like methoxide anion, leading to insights into SNAr (nucleophilic aromatic substitution) processes. This research aids in understanding charge control in such reactions, highlighting the importance of the compound in studying orbital-controlled processes and loosely bonded transition states (Cervera, Marquet, & Martin, 1996).

Density Functional Theory (DFT) Studies

This compound is also pivotal in computational studies. For instance, it's used in Density Functional Theory (DFT) studies to understand the internal rotational barriers of aromatic nitro compounds. Such studies involve calculating molecular geometries and barriers, offering insights into the deformations of phenyl rings and distortions of nitro groups, which are crucial for understanding molecular dynamics and reactivity (Chen & Chieh, 2002).

Synthesis of Nitrogenous Heterocycles

The compound serves as a building block in the synthesis of various nitrogenous heterocycles. Its reactivity and structural properties make it suitable for use in heterocyclic oriented synthesis (HOS), leading to the production of diverse nitrogenous cycles. This showcases its utility in the synthesis of complex molecular structures, contributing to the development of new materials and potentially active pharmaceutical ingredients (Křupková, Funk, Soural, & Hlaváč, 2013).

Material Science and Sensing Applications

In material science and sensing, this compound-related compounds are used for developing quantum dots and nanocomposites. These materials are crucial for detecting trace amounts of nitroaromatic compounds, indicating the compound's relevance in creating sensitive materials for security, environmental monitoring, and forensic applications (Algarra, Campos, Miranda, & da Silva, 2011).

Safety and Hazards

Mécanisme D'action

Mode of Action

1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene, like other nitrobenzene derivatives, likely undergoes electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with its target, generating a positively charged intermediate . This intermediate can then bond to a nucleophile, leading to a substitution or addition product .

Biochemical Pathways

It is known that benzylic halides, which are structurally similar to this compound, can react via sn1 or sn2 pathways . These reactions involve the formation of a resonance-stabilized carbocation .

Pharmacokinetics

The compound’s molecular weight (20557 g/mol) and physical form (solid) suggest that it may have certain bioavailability characteristics .

Result of Action

The compound’s potential to undergo electrophilic aromatic substitution and interact with various enzymes and receptors suggests that it may induce a range of biochemical changes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as suggested by its recommended storage conditions (sealed in dry, room temperature) . Additionally, the compound’s efficacy may be influenced by factors such as pH and the presence of other substances in the body.

Propriétés

IUPAC Name |

1-chloro-4-fluoro-2-methoxy-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPAPBZBCFJNHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2606166.png)

![Methyl 3-[2-(2-methoxy-2-oxoethoxy)phenyl]propanoate](/img/structure/B2606167.png)

![3-(3-chloro-4-fluorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![7-(4-Chlorophenoxy)-2-[(dimethylamino)methylene]-3-phenyl-1-indanone](/img/structure/B2606171.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2606173.png)

![1-(6-Methyl-5-oxa-8-azaspiro[3.5]nonan-8-yl)prop-2-en-1-one](/img/structure/B2606175.png)

![N-[(4-methylnaphthalen-1-yl)methyl]prop-2-enamide](/img/structure/B2606185.png)